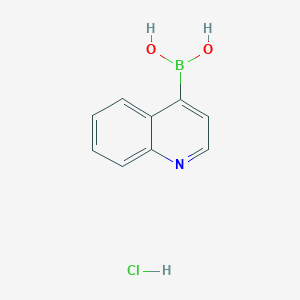

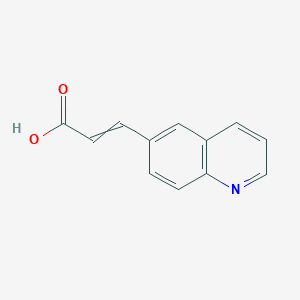

Quinolin-4-ylboronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

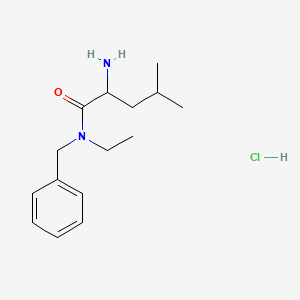

L’acide quinoléine-4-boronique chlorhydrate est un composé chimique de formule moléculaire C9H8BNO2·HCl. Il s’agit d’un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. L’acide quinoléine-4-boronique chlorhydrate est connu pour ses applications dans divers domaines, notamment la synthèse organique, la chimie médicinale et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide quinoléine-4-boronique chlorhydrate implique généralement la réaction de la 4-bromoquinoléine avec un dérivé d’acide boronique dans des conditions de couplage de Suzuki-Miyaura. Cette réaction est catalysée par le palladium et nécessite une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le toluène ou l’éthanol à des températures élevées.

Méthodes de production industrielle

La production industrielle de l’acide quinoléine-4-boronique chlorhydrate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et la synthèse assistée par micro-ondes sont employées pour améliorer l’efficacité et réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

L’acide quinoléine-4-boronique chlorhydrate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l’acide quinoléine-4-boronique.

Réduction : Les réactions de réduction peuvent le convertir en d’autres dérivés de la quinoléine.

Substitution : Il peut participer à des réactions de substitution nucléophile pour former différents composés de quinoléine substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les halogénoarènes sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substitués, qui ont des applications dans les produits pharmaceutiques et les produits agrochimiques.

Applications de la recherche scientifique

L’acide quinoléine-4-boronique chlorhydrate a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais du couplage de Suzuki-Miyaura.

Biologie : Il est utilisé dans la synthèse de molécules biologiquement actives, y compris des candidats médicaments potentiels.

Médecine : Les dérivés de la quinoléine se sont avérés prometteurs dans le traitement de maladies telles que le paludisme, le cancer et les infections bactériennes.

Industrie : Il est utilisé dans le développement de matériaux avancés, y compris les polymères et les dispositifs électroniques.

Applications De Recherche Scientifique

Quinolin-4-ylboronic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mécanisme D'action

Le mécanisme d’action de l’acide quinoléine-4-boronique chlorhydrate implique sa capacité à former des complexes stables avec diverses cibles moléculaires. En chimie médicinale, il agit comme un inhibiteur des enzymes et des récepteurs, perturbant les voies biologiques et exerçant des effets thérapeutiques. La partie acide boronique lui permet d’interagir avec les sites actifs des enzymes, ce qui entraîne une inhibition de leur activité.

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoléine : Un composé parent avec une structure similaire, mais sans le groupe acide boronique.

Acide quinoléine-4-boronique : Similaire à l’acide quinoléine-4-boronique chlorhydrate, mais sans le sel chlorhydrate.

4-Bromoquinoléine : Un précurseur dans la synthèse de l’acide quinoléine-4-boronique chlorhydrate.

Unicité

L’acide quinoléine-4-boronique chlorhydrate est unique en raison de la présence à la fois de la quinoléine et du groupe acide boronique, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison en fait un composé précieux dans diverses applications de recherche et industrielles.

Propriétés

Formule moléculaire |

C9H9BClNO2 |

|---|---|

Poids moléculaire |

209.44 g/mol |

Nom IUPAC |

quinolin-4-ylboronic acid;hydrochloride |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H |

Clé InChI |

UJXFXGRENMLARN-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=NC2=CC=CC=C12)(O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)

![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)

![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)